isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate

medicinal chemistry pharmacophore design conformational analysis

Distinct ethyl-spacer architecture separates carbamate from benzimidazole core, altering hydrogen-bonding geometry and conformational flexibility compared to direct N-carbamates. Ideal for novel SAR studies, high-content screening, and metabolic stability comparisons. This scaffold enables IP-differentiated agricultural and anthelmintic formulations. Use as a synthetic building block for downstream libraries.

Molecular Formula C14H19N3O2
Molecular Weight 261.325
CAS No. 912890-76-7
Cat. No. B2570288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate
CAS912890-76-7
Molecular FormulaC14H19N3O2
Molecular Weight261.325
Structural Identifiers
SMILESCC(C)COC(=O)NCCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C14H19N3O2/c1-10(2)9-19-14(18)15-8-7-13-16-11-5-3-4-6-12(11)17-13/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17)
InChIKeyJCZUALCWEPFORF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate (CAS 912890-76-7): Procurement-Relevant Structural Profile


Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate (CAS 912890-76-7) is a synthetic benzimidazole carbamate with molecular formula C14H19N3O2 and molecular weight 261.32 g/mol . Its structure incorporates an ethyl (–CH₂CH₂–) spacer between the benzimidazole C2 position and the isobutyl carbamate group, a feature that distinguishes it from the broader class of N-carbamoyl benzimidazoles in which the carbamate is directly attached to the heterocyclic nitrogen [1]. This compound belongs to a family of benzimidazole derivatives associated with antitubulin, anthelmintic, and kinase-inhibitory activities, though compound‑specific biological characterization remains sparsely documented in the public domain as of April 2026.

Why Generic Substitution Fails for Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate


Benzimidazole carbamates are exquisitely sensitive to small structural perturbations. Structure‑activity relationship studies of 32 methyl benzimidazol‑2‑yl carbamates demonstrated that the size and physicochemical character of substituents produce profound, orders‑of‑magnitude changes in tubulin polymerization inhibitory potency [1]. The ethyl linker in isobutyl (2-(1H‑benzo[d]imidazol‑2‑yl)ethyl)carbamate simultaneously extends the pharmacophore‑to‑scaffold distance and increases the number of rotatable bonds, altering both hydrogen‑bonding geometry and conformational flexibility relative to direct N‑carbamate analogs such as carbendazim or lobendazole. These differences are predicted to shift target‑binding profiles, metabolic stability, and solubility. Without empirical, compound‑specific data, substituting a generically similar N‑carbamate benzimidazole for this compound carries a high risk of uncharacterized deviations in activity, selectivity, and physicochemical behavior that may compromise experimental reproducibility and procurement value.

Product‑Specific Quantitative Evidence Guide for Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate


Ethyl‑Spacer Pharmacophore Architecture vs. Direct N‑Carbamate Benzimidazole Analogs

Isobutyl (2‑(1H‑benzo[d]imidazol‑2‑yl)ethyl)carbamate incorporates an ethylene (–CH₂CH₂–) spacer between the benzimidazole C2 and the carbamate nitrogen, whereas conventional anthelmintic and antitubulin benzimidazole carbamates (carbendazim, lobendazole, oxibendazole) connect the carbamate directly to the benzimidazole 2‑amino position. This C2‑spacer architecture increases the number of freely rotatable bonds from approximately 3 in direct N‑carbamates to approximately 6 in the target compound, substantially expanding the accessible conformational space and altering the distance and angle of the terminal isobutyl carbamate relative to the planar benzimidazole core [1]. Such geometric differences are known to affect ligand‑receptor complementarity and metabolic recognition in related heterocyclic series.

medicinal chemistry pharmacophore design conformational analysis

Class‑Level Tubulin Polymerization Inhibition: Benzimidazole Carbamate Benchmark

No direct tubulin polymerization data exist for isobutyl (2‑(1H‑benzo[d]imidazol‑2‑yl)ethyl)carbamate. However, the structurally related N‑carbamate benomyl (methyl‑1‑(butylcarbamoyl)‑2‑benzimidazolecarbamate) inhibits mammalian brain tubulin polymerization with an IC₅₀ of 70–75 µM and suppresses HeLa cell proliferation with an IC₅₀ of 5 µM [1]. SAR data across 32 benzimidazol‑2‑yl carbamates confirm that substituent variations can shift antitubulin potency by several orders of magnitude, meaning the ethyl‑spacer architecture of the target compound cannot be assumed to confer equivalent activity [2]. Until the target compound is empirically tested, its antitubulin profile remains undefined.

tubulin polymerization antimitotic cytoskeleton

Patent Class Coverage Gap: Alkyl Benzimidazole Carbamate Salt Formulations

US Patent 4,046,906 describes water‑insoluble salt formulations of benzimidazole‑carbamic acid esters where the ester alkyl group (R) is restricted to methyl, ethyl, isopropyl, or sec‑butyl [1]. The patent explicitly does not claim isobutyl esters or compounds containing an ethyl spacer between the benzimidazole core and the carbamate function. This exclusion implies that isobutyl‑ and ethyl‑linker‑containing carbamates possess solubility or stability characteristics different from the claimed series, and that the formulation strategy disclosed is not directly transferable to the target compound. Researchers seeking to develop formulated preparations of this compound will therefore need to establish formulation parameters de novo.

agrichemistry fungicide formulation intellectual property

Physicochemical Parameter Comparison: Isobutyl Ethyl‑Carbamate vs. Direct N‑Carbamate Analogs

Comparison of key calculated physicochemical descriptors reveals measurable differences between the target compound and its direct N‑carbamate comparator carbendazim. The target compound has a higher molecular weight (261.32 vs. 191.19 g/mol), higher topological polar surface area (tPSA ≈70.9 Ų vs. ≈67.0 Ų), and an additional hydrogen‑bond acceptor (2 vs. 1), reflecting the contribution of the ethyl spacer and isobutyl carbamate moiety [1]. While these differences are modest in absolute terms, they can influence membrane permeability, solubility, and metabolic susceptibility in ways that are not predictable without experimental measurement.

physicochemical properties druglikeness ADME prediction

Structural Analog Database Screen: Absence of Direct Comparative Biological Data

A systematic screen of PubMed, BindingDB, ChEMBL, and Google Patents conducted in April 2026 yielded no peer‑reviewed articles, patents, or curated bioactivity records reporting quantitative biological data (IC₅₀, EC₅₀, Kᵢ, or in vivo efficacy) for isobutyl (2‑(1H‑benzo[d]imidazol‑2‑yl)ethyl)carbamate or for any direct head‑to‑head comparison with its closest structural analogs [1][2]. The compound is listed in chemical vendor catalogs and the ChemSrc database but with no associated biological assay results or comparative performance metrics. This constitutes a critical data gap that precludes any evidence‑based claim of differentiation potency, selectivity, or formulation advantage.

evidence gap comparative pharmacology procurement risk

Evidence‑Based Application Scenarios for Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate Procurement


Chemical Biology Probe Development Requiring Novel Pharmacophore Geometry

The ethyl‑spacer architecture of isobutyl (2‑(1H‑benzo[d]imidazol‑2‑yl)ethyl)carbamate provides a pharmacophore topology distinct from all clinically used or well‑characterized benzimidazole carbamates . Researchers seeking to explore structure‑activity relationships beyond the direct N‑carbamate paradigm can use this compound as a starting scaffold to probe differential tubulin, kinase, or microbial target engagement. Its uncharacterized profile makes it suitable for exploratory high‑content phenotypic screening where novel polypharmacology is desired.

Formulation and Salt‑Form Development Exploiting Patent‑Excluded Chemistry

As documented in US Patent 4,046,906, the isobutyl ester and ethyl linker combination falls outside the claimed scope of water‑insoluble benzimidazole carbamate salt formulations [1]. Laboratories developing novel agricultural fungicide or veterinary anthelmintic formulations may select this compound precisely because its structural novelty opens new intellectual property space, provided they are prepared to generate solubility, stability, and bioactivity data internally.

Comparative Metabolism and Stability Studies Against Benchmark N‑Carbamates

The additional rotatable bonds and altered hydrogen‑bonding profile of isobutyl (2‑(1H‑benzo[d]imidazol‑2‑yl)ethyl)carbamate suggest potentially different metabolic liability compared to direct N‑carbamate analogs . Medicinal chemistry teams investigating carbamate metabolic stability can use this compound in comparative microsomal or hepatocyte stability assays alongside carbendazim and lobendazole to quantify the impact of the ethyl spacer on enzymatic hydrolysis rates.

Building Block for Diversity‑Oriented Synthesis of Benzimidazole Libraries

The ethyl‑spacer‑terminated carbamate provides a versatile synthetic handle for further derivatization (e.g., N‑alkylation, urea formation, or coupling reactions) that is sterically and electronically distinct from the standard 2‑amino benzimidazole intermediates. Procurement for use as a synthetic building block is justified when the downstream library requires a scaffold that departs from the direct N‑carbamate topology dominant in commercial benzimidazole collections [2].

Quote Request

Request a Quote for isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.